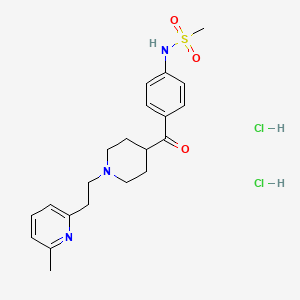
Givinostat hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
Givinostat hydrochloride has a chemical formula of C24H27N3O4 . Its molar mass is 421.497 g/mol . The IUPAC name for Givinostat is {6-[(diethylamino)methyl]naphthalen-2-yl}methyl [4-(hydroxycarbamoyl)phenyl]carbamate .Physical And Chemical Properties Analysis
Givinostat hydrochloride is a potent hydroxamate-based inhibitor of Class I and Class II HDACs . Its IC50 values range from 7.5 to 16 nM . It reduces the release of pro-inflammatory cytokines, including TNFα, INFγ, IL-1α, and IL-1β .Aplicaciones Científicas De Investigación
Duchenne Muscular Dystrophy Treatment
Givinostat has shown promise in the treatment of Duchenne muscular dystrophy (DMD), a common childhood muscular dystrophy caused by dystrophin deficiency . In a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial, givinostat was evaluated for its safety and efficacy in treating DMD . The study found that givinostat might help counteract the effects of dystrophin deficiency .
Anti-Inflammatory Activity
Givinostat also possesses anti-inflammatory activity . It has been found to inhibit the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6) . These cytokines are key players in the body’s inflammatory response, and their inhibition can help manage inflammatory conditions .
Treatment of Multiple Myeloma and Acute Myelogenous Leukemia
Givinostat has shown a very promising activity profile in multiple myeloma and acute myelogenous leukemia in vitro and in vivo . These are types of cancer that affect the blood and bone marrow, and the promising results suggest potential applications of Givinostat in cancer treatment .
Cardiac Remodeling and Fibrosis
Givinostat has been studied for its effects on cardiac remodeling and fibrosis, which are compensatory mechanisms following ischemic events . The drug was found to decrease endothelial-to-mesenchymal transition and inflammation, reducing cardiac fibrosis and improving heart performance .
Quality of Life Improvement in DMD Patients
In addition to its therapeutic effects, Givinostat has been studied for its impact on the quality of life (QoL) and activities of daily living in DMD patients . Chronic administration of Givinostat was found to slow disease progression in ambulant DMD subjects, potentially improving their QoL .
Modulation of Cardiomyocyte Fate
Givinostat has been found to influence the fate of cardiomyocytes (CMs), the cells that make up the cardiac muscle . In a study, Givinostat increased the maturation of neonatal CMs, suggesting that it can influence CM fate .
Mecanismo De Acción
Target of Action
Givinostat hydrochloride primarily targets histone deacetylases (HDACs) . HDACs are enzymes that regulate the deacetylation of various proteins . In the context of muscular dystrophy, inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .
Mode of Action
Givinostat hydrochloride is a histone deacetylase inhibitor . It interacts with its targets (HDACs) by inhibiting their activity . The precise mechanism by which Givinostat exerts its therapeutic effects in patients with Duchenne Muscular Dystrophy (DMD) is unknown . It is known that hdacs regulate the deacetylation of various proteins .
Biochemical Pathways
Givinostat hydrochloride affects the histone deacetylation pathway . By inhibiting HDACs, Givinostat increases the acetylation of histone proteins, leading to a more relaxed chromatin structure and enhanced gene expression . This can alter the transcriptional pattern and activity of non-histone proteins in target cells .
Pharmacokinetics
It is known that givinostat is an orally active compound , suggesting that it is absorbed in the gastrointestinal tract. More detailed information about its absorption, distribution, metabolism, and excretion (ADME) properties would require further investigation.
Result of Action
Givinostat hydrochloride has been shown to have significant effects at the molecular and cellular levels. It reduces inflammation and muscle loss in patients with Duchenne Muscular Dystrophy (DMD) . In clinical trials, patients treated with Givinostat showed statistically significant less decline in the time it took to climb four stairs compared to placebo . It also reduces fibrosis in muscle tissue and promotes the increase of the cross-sectional area (CSA) of muscles .
Action Environment
It is known that the drug’s efficacy can be influenced by the patient’s genetic makeup . For example, different haplotypes of the LTBP4 gene can affect the drug’s efficacy in treating Duchenne Muscular Dystrophy
Safety and Hazards
Direcciones Futuras
The FDA has accepted and granted priority review to Italfarmaco Group’s New Drug Application (NDA) for Givinostat to treat Duchenne muscular dystrophy (DMD) patients, following positive topline phase 3 trial results . The review process has been extended, with a new scheduled Prescription Drug User Fee Act (PDUFA) date of March 21, 2024 .
Propiedades
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4.ClH/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGNWJOQMSBEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Givinostat hydrochloride | |
CAS RN |
199657-29-9 | |
| Record name | Givinostat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199657299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GIVINOSTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z02132R2QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



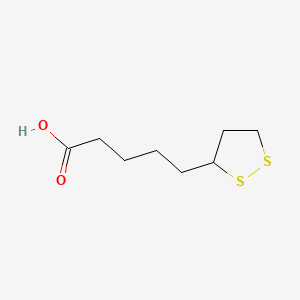
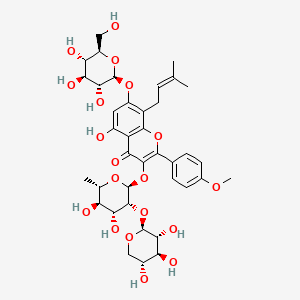
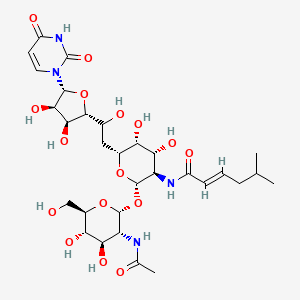
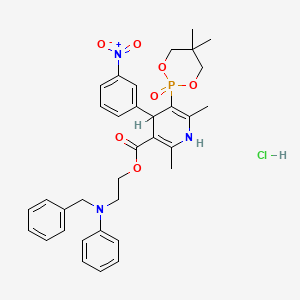

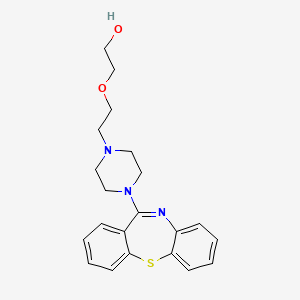
![1-(4-(4-(2-(Isopropylsulfonyl)phenylamino)-1H-pyrrolo[2,3-b]pyridin-6-ylamino)-3-methoxyphenyl)piperidin-4-ol](/img/structure/B1663578.png)
![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)


